2,6-Dibromoimidazo[1,2-a]pyridine
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Overview
Description
2,6-Dibromoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the imidazo[1,2-a]pyridine ring system. It is a valuable intermediate in organic synthesis and has found applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromoimidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to achieve efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and ligands in solvents like toluene or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while cross-coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2,6-Dibromoimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the design of bioactive molecules for studying biological pathways and mechanisms.
Chemical Synthesis: As an intermediate, it facilitates the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,6-Dibromoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved vary based on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromoimidazo[1,2-a]pyridine
- 2,5-Dibromoimidazo[1,2-a]pyridine
- 2,6-Dichloroimidazo[1,2-a]pyridine
Uniqueness
2,6-Dibromoimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to other dibromo or dichloro derivatives.
Properties
IUPAC Name |
2,6-dibromoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZHBIXSYSGUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857663 |
Source
|
Record name | 2,6-Dibromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851916-83-1 |
Source
|
Record name | 2,6-Dibromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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